molecular formula C15H24N4O6 B14570806 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine CAS No. 61764-92-9

3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine

Cat. No.: B14570806
CAS No.: 61764-92-9
M. Wt: 356.37 g/mol
InChI Key: DYTVAITUHQQORV-DMDPSCGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The compound is characterized by the presence of an aminopropyl group and an oxoethyl group attached to the thymidine molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine typically involves the following steps:

    Protection of the Thymidine Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions during subsequent steps.

    Introduction of the Aminopropyl Group: The protected thymidine is reacted with 3-aminopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the aminopropyl derivative.

    Oxidation to Form the Oxoethyl Group: The aminopropyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or sodium periodate to introduce the oxoethyl group.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxoethyl group.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of novel materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine involves its incorporation into DNA during replication. The presence of the aminopropyl and oxoethyl groups can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of DNA synthesis. This makes it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}uridine
  • 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}cytidine
  • 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}adenosine

Uniqueness

3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine is unique due to its specific modification of the thymidine molecule. This modification imparts distinct chemical and biological properties that are not observed in its analogs. For example, the presence of the oxoethyl group can enhance its ability to form stable complexes with metal ions, which can be useful in various applications.

Properties

CAS No.

61764-92-9

Molecular Formula

C15H24N4O6

Molecular Weight

356.37 g/mol

IUPAC Name

N-(3-aminopropyl)-2-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C15H24N4O6/c1-9-6-18(13-5-10(21)11(8-20)25-13)15(24)19(14(9)23)7-12(22)17-4-2-3-16/h6,10-11,13,20-21H,2-5,7-8,16H2,1H3,(H,17,22)/t10-,11+,13+/m0/s1

InChI Key

DYTVAITUHQQORV-DMDPSCGWSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC(=O)NCCCN)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC(=O)NCCCN)C2CC(C(O2)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.